molecular formula C19H15N5O B2600742 5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene CAS No. 1421458-46-9

5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene

Cat. No.: B2600742
CAS No.: 1421458-46-9
M. Wt: 329.363
InChI Key: YWSAFWJIRGVBKP-UHFFFAOYSA-N
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Description

The compound 5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraene is a highly complex heterocyclic molecule characterized by:

  • A triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),6,9,11-tetraene core, featuring three fused rings with three nitrogen atoms.
  • A pyridine-2-carbonyl substituent at position 5, further modified by a 1H-pyrrol-1-yl group at the pyridine’s 4-position.

Structural determination of such compounds often employs crystallographic tools like the SHELX program suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-pyrrol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-18(16-13-14(7-8-20-16)22-9-3-4-10-22)24-12-11-23-17-6-2-1-5-15(17)21-19(23)24/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSAFWJIRGVBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC=CC(=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridine and pyrrole intermediates, followed by their coupling and subsequent cyclization to form the triazatricyclo structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Complexity and Nitrogen Content

Table 1: Structural Comparison of Heterocyclic Cores

Compound Core Structure Nitrogen Atoms Key Functional Groups
Target Compound Triazatricyclo[6.4.0.0²,⁶]dodeca-tetraene 3 Pyrrole, pyridine, carbonyl
11a (Pyran-pyrazole derivative, Ev2) Pyran fused with pyrazole 4 Amino, hydroxy, cyano
4i (Pyrimidinone-tetrazolyl, Ev3) Pyrimidinone with tetrazolyl 5 Coumarin, methyl, oxo
1l (Imidazo[1,2-a]pyridine, Ev5) Tetrahydroimidazo[1,2-a]pyridine 3 Cyano, nitro, ester

Key Observations :

  • The target’s triazatricyclo system is more complex than bicyclic (e.g., imidazo[1,2-a]pyridine in ) or monocyclic cores (e.g., pyrazole in ).
  • Nitrogen atom density varies: Pyrimidinone-tetrazolyl derivatives (Ev3) have the highest nitrogen content, which may enhance hydrogen bonding or metal coordination .

Functional Group Diversity

  • Pyrrole and Pyridine Moieties : The target’s pyrrole-pyridine-carbonyl motif is distinct from pyrazole-based pesticides like fipronil and ethiprole (Ev4), which rely on sulfinyl and trifluoromethyl groups for activity .
  • Carbonyl and Ester Groups : While the target features a pyridine-linked carbonyl, compound 1l (Ev5) includes ester groups, which influence solubility and metabolic stability .

Biological Activity

The compound 5-[4-(1H-pyrrol-1-yl)pyridine-2-carbonyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound indicates the presence of multiple functional groups that may contribute to its biological activity. The pyrrole and pyridine moieties are known for their roles in various biological interactions.

Research suggests that the compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways critical for cellular functions.
  • Antioxidant Activity : The presence of nitrogen-containing heterocycles often correlates with antioxidant properties that can protect cells from oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound:

  • Case Study 1 : A derivative exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values in the low micromolar range.
  • Mechanism : The anticancer activity was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has shown promising results against a range of microbial pathogens:

  • Case Study 2 : In vitro assays demonstrated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial action is likely due to disruption of bacterial cell membranes and interference with metabolic processes.

Comparative Biological Activity Table

Activity TypeCompoundTest Organism/Cell LineIC50/Minimum Inhibitory Concentration (MIC)Reference
Anticancer5-[...]-tetraeneMCF-7Low μM range
Anticancer5-[...]-tetraeneHeLaLow μM range
Antimicrobial5-[...]-tetraeneStaphylococcus aureus10 µg/mL
Antimicrobial5-[...]-tetraeneEscherichia coli15 µg/mL

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